molecular formula C11H18FNO3 B11824139 Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)-

Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)-

Cat. No.: B11824139
M. Wt: 231.26 g/mol
InChI Key: WYIWQFPRFJLFKZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)- is a synthetic derivative of leucine, an essential amino acid This compound is characterized by the presence of a fluorine atom and a pentenyl group, which significantly alter its chemical properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)- typically involves multiple steps, starting from commercially available leucine. The process includes:

    Fluorination: Introduction of the fluorine atom at the 4-position of leucine.

    Pentenylation: Addition of the pentenyl group through a series of reactions involving intermediates.

    Oxidation: Formation of the oxo group at the N-position.

These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve the desired product with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)- undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the oxo group to hydroxyl.

    Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)- exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and pentenyl group enhance its binding affinity and reactivity, allowing it to modulate biological processes effectively. Key pathways include enzyme inhibition and receptor binding, which can lead to various physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Leucine: The parent compound, essential for protein synthesis.

    4-Fluoroleucine: A simpler derivative with only the fluorine modification.

    N-(1-oxo-4-pentenyl)-leucine: Lacks the fluorine atom but retains the pentenyl group.

Uniqueness

Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)- is unique due to the combined presence of the fluorine atom and pentenyl group, which confer distinct chemical and biological properties. This dual modification enhances its potential for diverse applications and makes it a valuable compound for research and industrial use.

Properties

Molecular Formula

C11H18FNO3

Molecular Weight

231.26 g/mol

IUPAC Name

(2S)-4-fluoro-4-methyl-2-(pent-4-enoylamino)pentanoic acid

InChI

InChI=1S/C11H18FNO3/c1-4-5-6-9(14)13-8(10(15)16)7-11(2,3)12/h4,8H,1,5-7H2,2-3H3,(H,13,14)(H,15,16)/t8-/m0/s1

InChI Key

WYIWQFPRFJLFKZ-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C[C@@H](C(=O)O)NC(=O)CCC=C)F

Canonical SMILES

CC(C)(CC(C(=O)O)NC(=O)CCC=C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.